molecular formula C12H10ClNO3 B3056256 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone CAS No. 69844-34-4

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone

Cat. No.: B3056256
CAS No.: 69844-34-4
M. Wt: 251.66 g/mol
InChI Key: MNAMDFQYYYJMKZ-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a chloro group at the second position, a hydroxyethylamino group at the third position, and a naphthoquinone core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-naphthoquinone.

    Amination: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated naphthoquinone with 2-aminoethanol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microbial pathogens. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: Lacks the hydroxyethylamino group, making it less hydrophilic.

    3-Amino-1,4-naphthoquinone: Contains an amino group instead of the hydroxyethylamino group.

    2-Hydroxy-1,4-naphthoquinone: Contains a hydroxy group instead of the chloro group.

Uniqueness

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is unique due to the presence of both a chloro and a hydroxyethylamino group. This combination enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-3-(2-hydroxyethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMDFQYYYJMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220138
Record name 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220138
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Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-34-4
Record name 2-Chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69844-34-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC130362
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130362
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Record name 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone
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Record name 2-chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone
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Record name 2-CHLORO-3-((2-HYDROXYETHYL)AMINO)-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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